5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1199783-14-6
VCID: VC6978279
InChI: InChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H
SMILES: C1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 1199783-14-6

Cat. No.: VC6978279

Molecular Formula: C10H12ClF2N

Molecular Weight: 219.66

* For research use only. Not for human or veterinary use.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 1199783-14-6

Specification

CAS No. 1199783-14-6
Molecular Formula C10H12ClF2N
Molecular Weight 219.66
IUPAC Name 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H
Standard InChI Key ADAKOZOQLXJQTC-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a tetrahydronaphthalene (tetralin) scaffold, where positions 5 and 7 on the aromatic ring are substituted with fluorine atoms. The amine group at position 1 exists in a protonated state due to hydrochloride salt formation, enhancing solubility in polar solvents. Key structural attributes include:

PropertyValue/DescriptionSource
Molecular FormulaC10H11F2NHCl\text{C}_{10}\text{H}_{11}\text{F}_2\text{N} \cdot \text{HCl}
Molecular Weight219.67 g/mol
IUPAC Name5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
InChI IdentifierInChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H

The tetrahydronaphthalene system introduces stereoelectronic effects, with the fluorine atoms inducing electron-withdrawing characteristics that modulate ring reactivity and intermolecular interactions. X-ray crystallography data, though unavailable in current literature, would likely reveal a chair-like conformation in the saturated six-membered ring, with fluorine atoms adopting para positions relative to the amine group.

Spectroscopic Properties

While explicit spectroscopic data (e.g., NMR, IR) for the hydrochloride salt is absent in accessible sources, inferences can be drawn from analogous compounds:

  • 1H^1\text{H} NMR: Expected signals include aromatic protons at δ 6.8–7.2 ppm (deshielded by fluorine), NH3+_3^+ protons at δ 2.5–3.5 ppm, and aliphatic protons from the tetralin system at δ 1.5–2.5 ppm.

  • 19F^{19}\text{F} NMR: Two distinct fluorine environments at δ -110 to -120 ppm, consistent with meta-substituted aromatic fluorines.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride follows a multi-step sequence involving halogenation, hydrogenation, and amine functionalization. Although no direct protocol is documented, adaptations from related tetralin amines and patent CN112500343B (for a dichloro analog) suggest the following generalized pathway:

  • Halogenated Benzaldehyde Preparation: Starting with 3,5-difluorobenzaldehyde, a commercially available precursor.

  • Schiff Base Formation: Condensation with ammonia or amines to form an imine intermediate.

  • Reductive Amination: Sodium borohydride or catalytic hydrogenation reduces the imine to a primary amine.

  • Cyclization: Acid- or base-mediated ring closure to form the tetralin core.

  • Hydrochloride Salt Formation: Treatment with HCl in a polar solvent.

Critical Reaction Parameters

  • Reduction Selectivity: Sodium borohydride in methanol with anhydrous calcium chloride as a Lewis acid ensures selective reduction of the imine bond without over-reduction of aromatic fluorines .

  • Cyclization Conditions: Concentrated sulfuric acid at 35–40°C facilitates ring closure via electrophilic aromatic substitution, though alternatives like polyphosphoric acid may reduce corrosive waste .

  • Enantiomeric Control: Asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) could theoretically yield the (1R)-enantiomer, though racemic mixtures are more common in initial syntheses.

Table 2: Representative Synthetic Steps (Adapted from CN112500343B )

StepReactionReagents/ConditionsYield
1Schiff Base Formation3,5-Difluorobenzaldehyde + NH3, EtOH, 25°C85–90%
2Reductive AminationNaBH4, CaCl2, MeOH, 25–30°C89%
3CyclizationH2SO4, 35–40°C, 10 h85%
4Salt FormationHCl (g), EtOAc, 0–5°C95%

Physicochemical and Thermodynamic Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, with preliminary data suggesting:

  • Water: >50 mg/mL at 25°C (predicted)

  • Organic Solvents: Soluble in methanol, ethanol, DMF; sparingly soluble in dichloromethane.

  • Stability: Hygroscopic in nature, requiring storage under inert atmosphere. No decomposition observed below 150°C.

Acid-Base Behavior

The amine group (pKa ≈ 9.5) protonates under physiological conditions, rendering the compound cationic at pH < 8. This property may facilitate blood-brain barrier penetration, a desirable trait for CNS-targeted agents.

Comparison with Halogenated Tetralin Derivatives

Table 5: Structural and Functional Analogues

CompoundHalogen SubstituentsBioactivity ReportedReference
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolineCl at 5,7Anticancer (patent CN112500343B)
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amineF at 5Serotonin receptor ligand
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amineF at 5,7Under investigation

The dichloro analog’s anticancer activity implies that strategic halogen placement significantly influences biological targeting, warranting further exploration of the difluoro variant’s therapeutic spectrum.

Challenges and Future Directions

Synthetic Optimization

Current methodologies rely on stoichiometric reductants (e.g., NaBH4), generating boron-containing waste. Transition to catalytic hydrogenation or enzymatic reduction could improve sustainability .

Pharmacological Profiling

In vitro screening against neurotransmitter receptors and enzymes is critical to unlock therapeutic potential. Computational docking studies (e.g., with dopamine D3 receptor PDB: 3PBL) may prioritize targets for experimental validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator